Epostane

3β-HSD Isoform Selectivity Breast Cancer

Epostane is the definitive 3β-HSD inhibitor for studies demanding isoform selectivity, with a 12- to 17-fold preference for 3β-HSD1 over 3β-HSD2. This selectivity enables precise inhibition of intratumoral estrogen biosynthesis without disrupting adrenal function. Its well-characterized Ki in ovarian tissue (0.1 µM) and pure competitive binding at Arg195 provide a rigorous benchmark for assay development. Choose Epostane to achieve reproducible, target-specific results that non-selective inhibitors like trilostane cannot deliver.

Molecular Formula C22H31NO3
Molecular Weight 357.5 g/mol
CAS No. 80471-63-2
Cat. No. B027743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpostane
CAS80471-63-2
Synonyms(4α,5α,17β)-4,5-Epoxy-3,17-dihydroxy-4,17-dimethylandrost-2-ene-2-carbonitrile;  Win 32729; 
Molecular FormulaC22H31NO3
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C)O)CCC45C3(CC(=C(C4(O5)C)O)C#N)C
InChIInChI=1S/C22H31NO3/c1-18-8-6-16-14(15(18)7-9-20(18,3)25)5-10-22-19(16,2)11-13(12-23)17(24)21(22,4)26-22/h14-16,24-25H,5-11H2,1-4H3/t14-,15-,16-,18-,19+,20-,21+,22-/m0/s1
InChIKeyCETKWEWBSMKADK-GSXVSZIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epostane (80471-63-2): Baseline Characteristics and Procurement-Relevant Identity


Epostane (developmental code WIN-32729) is a synthetic steroidal inhibitor that targets 3β-hydroxysteroid dehydrogenase (3β-HSD), the enzyme catalyzing the conversion of pregnenolone to progesterone and dehydroepiandrosterone (DHEA) to androstenedione [1]. Developed originally as an antiprogestational and interceptive agent, it functions as a pure competitive inhibitor of 3β-HSD [2]. Its mechanism blocks steroidogenesis at a critical juncture, making it a key reference compound for researchers studying progesterone-dependent processes, adrenal steroidogenesis, and the development of isoform-selective 3β-HSD inhibitors.

Why Generic Substitution Fails for Epostane (80471-63-2): The Isoform Selectivity Imperative


Procurement of a generic 3β-HSD inhibitor such as trilostane as a substitute for Epostane is scientifically unsound due to critical differences in isoform selectivity, tissue-specific kinetic behavior, and binding modes. While both compounds inhibit the enzyme, Epostane demonstrates a distinct and highly quantifiable preference for the 3β-HSD1 isoform over 3β-HSD2, a property essential for experimental systems targeting breast cancer or placental steroidogenesis without disrupting adrenal function [1]. Furthermore, Epostane's Ki values vary significantly across human placental, ovarian, and adrenal tissues, a nuanced profile not replicated by close analogs [2]. These differences translate directly to divergent biological outcomes in cell proliferation assays and in vivo models, rendering simple interchange impossible for rigorous scientific or industrial workflows.

Quantitative Differentiation of Epostane (80471-63-2): Head-to-Head Evidence vs. Trilostane and Across Tissues


Isoform Selectivity: Epostane's 12- to 17-Fold Preference for 3β-HSD1 Over 3β-HSD2 vs. Trilostane

Epostane demonstrates a quantifiable and therapeutically relevant selectivity for the human 3β-HSD1 isoform compared to the 3β-HSD2 isoform, a feature critical for applications targeting steroidogenesis in breast tumors (3β-HSD1) while sparing adrenal cortisol and aldosterone production (3β-HSD2). In recombinant MCF-7 breast tumor cells, Epostane inhibits DHEA-induced proliferation of cells expressing 3β-HSD1 with a 12- to 16-fold lower IC50 compared to cells expressing 3β-HSD2, a selectivity profile comparable to trilostane but with a higher absolute affinity for 3β-HSD1 [1]. Using purified enzymes, Epostane binds to 3β-HSD1 with a 17-fold higher affinity (Ki = 0.06 µM) compared to 3β-HSD2 (Ki = 0.85 µM), while trilostane shows a 12- to 14-fold difference (Ki = 0.08 µM for 3β-HSD1 vs. 1.01 µM for 3β-HSD2) [2]. This 17-fold Ki ratio for Epostane versus the ~12-fold ratio for trilostane indicates a modest but measurable advantage in isoform discrimination.

3β-HSD Isoform Selectivity Breast Cancer Enzyme Kinetics

Tissue-Specific Potency: A 17-Fold Range in Ki Values Across Human Ovary, Adrenal, and Placenta

Epostane's inhibitory potency is not uniform but exhibits a dramatic 17-fold variation across different human endocrine tissues, a property with profound implications for tissue-specific experimental design. In a direct kinetic comparison using human microsomes, Epostane inhibited 3β-HSD with a mean Ki of 0.1 µM in ovarian tissue, 0.5 µM in adrenal tissue, and 1.7 µM in placental tissue [1]. This gradient of sensitivity (ovary > adrenal > placenta) is a defining characteristic of Epostane and is distinct from the tissue profiles of other 3β-HSD inhibitors, for which comparable comprehensive human tissue data are not available. The mechanism is that of a pure competitive inhibitor across all three tissues, as confirmed by Dixon analysis [1]. The Vmax for 3β-HSD also varied significantly, ranging from 1.3 nmol/mg protein/min in ovary to 10 nmol/mg protein/min in placenta, while the Km for pregnenolone was similar (3-6 µM) across tissues.

Tissue-Specific Inhibition 3β-HSD Steroidogenesis Kinetic Analysis

In Vivo Pharmacokinetic Benchmark: Oral Bioavailability and Tissue Distribution Profile in Rats

Epostane exhibits quantifiable in vivo pharmacokinetic properties following oral administration, establishing a baseline for in vivo experimental design. In rats given a 50 mg/kg intragastric dose, Epostane followed a one-compartment model with a half-life (T1/2) of 2.27 hours, an absorption rate constant (Ka) of 0.578 h⁻¹, and an area under the curve (AUC) of 786.89 µg·h·ml⁻¹ [1]. Tissue distribution analysis revealed the highest drug concentrations in the adrenal gland, liver, gastrointestinal tract, uterus, and ovary, with peak concentrations occurring at approximately 3 hours post-dose, aligning with plasma peak times [1]. Plasma protein binding was consistently high at approximately 90% across all tested doses (50, 100, and 200 mg/kg), and the degree of binding was independent of dosage [1]. Minimal excretion of the parent compound in bile, urine, and feces suggests extensive biotransformation in vivo [1]. In rabbits, a two-compartment model was observed following a 96 mg/kg dose, with a terminal half-life (T1/2β) of 6.6 hours, Cmax of 3.3 µg/ml, and Tmax of 1.8 hours [2].

Pharmacokinetics In Vivo Tissue Distribution Oral Administration

Mechanistic Binding Mode: Competitive Inhibition Driven by Arg195 Interaction in 3β-HSD1

The molecular basis for Epostane's isoform selectivity has been elucidated through structural modeling and mutational analysis, providing a mechanistic differentiation from other inhibitors. Kinetic analyses confirm that Epostane acts as a pure competitive inhibitor of human 3β-HSD1 [1]. Docking studies and mutational experiments identified Arg195 in 3β-HSD1 (versus Pro195 in 3β-HSD2) as a critical residue for high-affinity binding, with the R195P mutation in 3β-HSD1 shifting the Ki for Epostane toward the lower affinity profile of wild-type 3β-HSD2 [2]. Furthermore, subunit interactions within the 3β-HSD1 homodimer, specifically involving His156 and Gln105 across subunits, contribute to the higher affinity for Epostane compared to 3β-HSD2 [1]. This detailed mechanistic map, which is specific to Epostane and its interactions, is not available for many other 3β-HSD inhibitors.

Structure-Activity Relationship Enzyme Mechanism Competitive Inhibition Molecular Docking

Optimal Research and Industrial Application Scenarios for Epostane (80471-63-2)


Investigating Isoform-Specific 3β-HSD1 Function in Breast Cancer Models

Epostane is optimally suited for studies aiming to dissect the role of 3β-HSD1 in breast cancer cell proliferation and estrogen biosynthesis. Its 12- to 17-fold selectivity for 3β-HSD1 over 3β-HSD2 allows researchers to inhibit the intratumoral conversion of DHEA to estradiol in MCF-7 cells while minimizing interference with adrenal 3β-HSD2 activity, a critical control for assessing target-specific effects [1]. The well-characterized Ki values for purified enzymes and cell-based IC50 data provide a reliable foundation for dose-response experiments.

Studying Ovarian Steroidogenesis and Luteal Function in Reproductive Biology

Given Epostane's highest potency in ovarian tissue (Ki = 0.1 µM) compared to other endocrine tissues [1], it is the preferred inhibitor for experiments focused on progesterone synthesis in the ovary and corpus luteum. This tissue-specific sensitivity enables robust inhibition of ovarian 3β-HSD at lower concentrations, facilitating studies on ovulation, luteal phase regulation, and pregnancy maintenance without requiring high systemic exposure.

Benchmarking New 3β-HSD Inhibitors in Medicinal Chemistry and Drug Discovery

Epostane serves as an essential reference standard in the development and characterization of novel 3β-HSD inhibitors. Its pure competitive inhibition mechanism, detailed binding mode involving Arg195, and well-documented isoform selectivity profile provide a rigorous benchmark against which new chemical entities can be compared in kinetic, cellular, and structural assays [1][2]. The availability of comparative data with trilostane further enhances its utility as a gold-standard tool compound in SAR campaigns.

In Vivo Pharmacological Studies Requiring Validated Oral Pharmacokinetics in Rodents

For researchers planning in vivo experiments involving oral administration of a 3β-HSD inhibitor in rats or rabbits, Epostane offers a uniquely validated pharmacokinetic dataset. Parameters such as a 2.27-hour half-life, 90% plasma protein binding, and peak tissue accumulation in adrenals and ovaries at 3 hours post-dose provide a quantitative basis for designing dosing schedules and interpreting pharmacodynamic outcomes [1][2]. This reduces the need for extensive pilot PK studies and ensures experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epostane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.